molecular formula C13H23N3O2 B3825092 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione

5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione

Cat. No. B3825092
M. Wt: 253.34 g/mol
InChI Key: FJWMAXKOSYSWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione, also known as DBIMD, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. DBIMD possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains. 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis in cancer cells. In addition, 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione is its broad-spectrum activity against bacteria, fungi, and viruses. This makes it a potentially useful compound for the treatment of infectious diseases. However, 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has not been extensively studied in vivo, so its safety and efficacy in animal models are not well established.

Future Directions

There are several potential future directions for research on 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the neuroprotective effects of 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione in animal models of neurodegenerative diseases. Finally, the potential use of 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione as a treatment for infectious diseases, such as tuberculosis and malaria, warrants further investigation.
Conclusion
In conclusion, 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It possesses antibacterial, antifungal, and antiviral activity, and has been investigated for its potential as an anticancer agent and neuroprotective agent. 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has some limitations for lab experiments, but there are several potential future directions for research on this compound.

Scientific Research Applications

5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activity. 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has also been investigated for its potential as an anticancer agent. In addition, 5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5,5-dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-6-8-13(9-7-5-2)10(14)16(3)12(18)15-11(13)17/h14H,4-9H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMAXKOSYSWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=N)N(C(=O)NC1=O)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 2
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 3
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 4
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 5
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
5,5-dibutyl-6-imino-1-methyldihydro-2,4(1H,3H)-pyrimidinedione

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